benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS No. 124555-31-3), a pivotal intermediate in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity. This document details the compound's chemical identity, properties, and a thorough, field-proven synthesis protocol, including the preparation of its key precursor, cis-3-aminocyclopentanol. Furthermore, it presents a complete characterization profile with expected analytical data, discusses its critical role in drug discovery, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Introduction and Strategic Importance
In the landscape of antiviral drug discovery, carbocyclic nucleosides represent a class of therapeutics with profound impact. Unlike natural nucleosides, the replacement of the furanose ring's oxygen atom with a methylene group imparts significant metabolic stability, rendering them resistant to enzymatic degradation by nucleoside phosphorylases[1]. This structural modification is the cornerstone of successful drugs like Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV/AIDS[2].
The synthesis of these complex molecules hinges on the availability of strategically functionalized carbocyclic building blocks. This compound, also known as benzyl (cis-3-hydroxycyclopentyl)carbamate, is one such critical intermediate. Its structure contains three key features:
-
A cyclopentane core , mimicking the sugar moiety of natural nucleosides.
-
A cis-oriented hydroxyl group , which serves as a handle for subsequent glycosylation-analogue reactions.
-
A benzyloxycarbonyl (Cbz)-protected amine , which masks the amine's nucleophilicity during initial synthetic steps and allows for controlled deprotection under specific conditions later in the synthetic route.
This guide provides the necessary technical details to synthesize, characterize, and safely handle this high-value intermediate, empowering research and development in the antiviral field.
Compound Identification and Physicochemical Properties
The subject of this guide is the racemic mixture of the (1S,3R) and (1R,3S) enantiomers, denoted by the term rel (relative). This configuration corresponds to the cis diastereomer.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | rel-benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, Benzyl (cis-3-hydroxycyclopentyl)carbamate | [3][4] |
| CAS Number | 124555-31-3 | [3] |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.29 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at 2-8 °C, sealed in a dry environment | [4] |
Synthesis and Purification
The synthesis of this compound is a two-stage process. First, the key precursor cis-3-aminocyclopentanol is prepared. Second, the amine functional group of this precursor is protected with a benzyloxycarbonyl (Cbz) group.
Stage 1: Synthesis of the Precursor, cis-3-Aminocyclopentanol
The synthesis of the aminocyclopentanol precursor is a critical first step. While several routes exist, a common and scalable approach begins with 2-cyclopentenone. This method involves an azide addition followed by reduction, which establishes the required cis-stereochemistry.
Expertise & Experience Insight: The choice of starting from 2-cyclopentenone is strategic due to its commercial availability and the well-established stereochemical outcome of the azide addition and subsequent reduction steps, which reliably yields the desired cis product[5]. Alternative routes from cyclopentadiene via a hetero-Diels-Alder reaction also exist but can involve more complex multi-step procedures[6].
Experimental Protocol: Synthesis of cis-3-Aminocyclopentanol Hydrochloride (Adapted from patent literature[5])
-
Azide Addition: To a solution of 2-cyclopentenone in a suitable solvent such as dichloromethane, add sodium azide in the presence of an acid like acetic acid. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). This step forms an azido-ketone intermediate.
-
Reduction: The intermediate from the previous step is then subjected to a reduction reaction. This is often a two-part process: first, a hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to reduce the azide to an amine, followed by reduction of the ketone with a reducing agent like sodium borohydride to yield the alcohol[5]. The stereochemical outcome of this reduction predominantly yields the cis isomer.
-
Salt Formation & Isolation: After quenching the reaction and performing an aqueous workup, the resulting cis-3-aminocyclopentanol is often converted to its hydrochloride salt for better stability and ease of handling. This is achieved by dissolving the crude product in a solvent like methanol or isopropanol and treating it with a solution of hydrogen chloride. The hydrochloride salt typically precipitates and can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Caption: Workflow for the synthesis of the key precursor.
Stage 2: Cbz-Protection of cis-3-Aminocyclopentanol
This stage involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Trustworthiness Insight: A self-validating protocol for this step requires careful control of temperature and stoichiometry. Benzyl chloroformate is highly reactive and water-sensitive. The reaction is typically run at 0 °C to mitigate potential side reactions. Using a biphasic system (e.g., an organic solvent and aqueous base) or an anhydrous system with a non-nucleophilic organic base ensures efficient capture of the HCl byproduct without degrading the Cbz-Cl reagent.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Suspend cis-3-aminocyclopentanol hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Basification: Add a base (e.g., triethylamine, 2.2 eq, for anhydrous conditions; or an aqueous solution of sodium bicarbonate for biphasic conditions) to the suspension and stir for 10-15 minutes to liberate the free amine.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
If using an organic solvent like dichloromethane, separate the organic layer. Wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude material is typically a white solid or a pale oil. Purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a pure white solid.
Caption: Final Cbz-protection step workflow.
Characterization and Analytical Profile
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed. The following data represent the expected characterization profile for this compound.
Self-Validating System: The combination of NMR, IR, and MS provides orthogonal data points that confirm the structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of both cyclopentyl and benzyl moieties. IR spectroscopy validates the presence of key functional groups (hydroxyl, amine, and carbamate carbonyl). Mass spectrometry confirms the molecular weight of the parent compound.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃, δ in ppm): ~7.30-7.40 (m, 5H, Ar-H), ~5.10 (s, 2H, -OCH₂ Ph), ~4.90 (br s, 1H, NH ), ~4.20 (m, 1H, CH-OH), ~4.00 (m, 1H, CH-NH), ~2.00-2.20 (m, 1H, cyclopentyl-H), ~1.40-1.90 (m, 5H, cyclopentyl-H), ~1.70 (br s, 1H, OH ). |
| ¹³C NMR | (100 MHz, CDCl₃, δ in ppm): ~156.0 (C=O), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.9 (Ar-CH), ~73.0 (CH-OH), ~66.5 (-OC H₂Ph), ~55.0 (CH-NH), ~39.0 (cyclopentyl-CH₂), ~34.0 (cyclopentyl-CH₂), ~23.0 (cyclopentyl-CH₂). |
| FT-IR | (KBr, cm⁻¹): ~3300-3400 (O-H stretch, N-H stretch, broad), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-N stretch), ~1050 (C-O stretch).[7] |
| Mass Spec. | (ESI+) : m/z = 236.1 [M+H]⁺, 258.1 [M+Na]⁺. |
Note: NMR chemical shifts are predicted based on standard values for similar structures and may vary slightly.
Application in Drug Development
The primary application of this compound is as a crucial building block in the synthesis of carbocyclic nucleoside analogues. These analogues are designed to act as antiviral agents by mimicking natural nucleosides and interfering with viral replication processes.
Case Study: Synthesis of Carbovir and Abacavir Analogues
Carbovir is a carbocyclic analogue of guanosine that shows potent anti-HIV activity. The synthesis of Carbovir and its prodrug, Abacavir, relies on a cyclopentene intermediate derived from a protected aminocyclopentanol like the title compound.
The synthetic logic proceeds as follows:
-
Starting Material: this compound provides the correct relative stereochemistry for the amino and hydroxyl groups.
-
Functional Group Manipulation: The hydroxyl group is typically converted into a leaving group, followed by elimination to introduce the double bond found in the Carbovir backbone.
-
Coupling: The Cbz-protected amine is deprotected, and the resulting free amine is used to construct the purine base (e.g., guanine or a precursor thereof) onto the cyclopentene ring.
-
Final Steps: Further manipulations lead to the final active pharmaceutical ingredient (API).
The use of this intermediate allows for the efficient and stereocontrolled construction of the carbocyclic core, which is essential for the biological activity of the final drug product[1][2].
Sources
- 1. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound 97% | CAS: 124555-31-3 | AChemBlock [achemblock.com]
- 4. 1932090-03-3|Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 5. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Whitepaper: Solubility Profile & Solvent Selection for Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
[1]
Executive Summary
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS: 124555-31-3), often referred to as Cbz-cis-3-aminocyclopentanol , is a critical chiral building block in the synthesis of antiviral therapeutics, including neuraminidase inhibitors and integrase strand transfer inhibitors (e.g., Bictegravir intermediates).
This guide addresses the primary bottleneck in utilizing this intermediate: solubility management . Due to its amphiphilic nature—possessing both a lipophilic benzyl carbamate (Cbz) moiety and a polar hydroxyl group—the molecule exhibits a complex solubility profile that dictates specific solvent systems for reaction monitoring, extraction, and purification.[1]
Physicochemical Basis
Understanding the molecular architecture is the first step to predicting solvent interaction.[1] The molecule features a rigid cyclopentane scaffold with cis-1,3-substitution.[1]
Structural Analysis[1]
-
Lipophilic Domain: The Benzyl carbamate (Cbz) group and the cyclopentyl ring contribute to high solubility in chlorinated and aromatic solvents.[1]
-
Polar Domain: The secondary hydroxyl (-OH) at position 3 and the carbamate nitrogen (-NH-) act as hydrogen bond donors/acceptors, facilitating solubility in polar protic solvents.[1]
-
Stereochemistry: The (1S,3R)-rel designation indicates a cis relative configuration. The cis isomer generally possesses a higher dipole moment than the trans isomer, slightly enhancing its affinity for polar solvents.
Key Properties Table[1]
| Property | Value | Relevance to Solubility |
| CAS Number | 124555-31-3 | Unique Identifier |
| Molecular Formula | -- | |
| Molecular Weight | 235.28 g/mol | Moderate MW facilitates dissolution |
| Physical State | White Solid | Requires dissolution for reactions |
| Melting Point | 88–90 °C | Suitable for hot recrystallization |
| Predicted LogP | ~1.5 – 1.9 | Moderately lipophilic; extracts into organics |
| H-Bond Donors | 2 (-OH, -NH-) | Good solubility in alcohols/DMSO |
| H-Bond Acceptors | 3 (C=O, -O-, -OH) | Interactions with water/alcohols |
Solubility Landscape
The following data categorizes solvent suitability based on empirical polarity and dielectric constants.
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for stock solutions and nucleophilic substitution reactions.[1] Difficult to remove. |
| Polar Protic | Methanol, Ethanol, IPA | Good (>50 mg/mL) | Preferred for transfers and mild heating recrystallization.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>80 mg/mL) | Primary solvent for extraction and flash chromatography loading.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Excellent for crystallization (antisolvent addition) and TLC mobile phases.[1] |
| Ethers | THF, 2-MeTHF, MTBE | Moderate | Good solubility in THF; lower in MTBE.[1] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | Used exclusively as antisolvents to force precipitation.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Low (<5 mg/mL) | The Cbz group dominates, making it sparingly soluble in water.[1] |
Experimental Protocols
Protocol A: Solubility Assessment (Visual Saturation Method)
Use this protocol to validate solvent batches before scale-up.[1]
-
Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.
-
Addition: Add the test solvent in 100 µL increments at
. -
Observation: Vortex for 30 seconds after each addition.
Protocol B: Purification via Recrystallization
The polarity contrast between the hydroxyl group and the Cbz-ring system makes Ethyl Acetate/Heptane the optimal binary system.[1]
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 5 mL per gram).
-
Clarification: If particulates are present, filter the hot solution through a heated glass frit.
-
Nucleation: Remove from heat. While stirring, add Heptane dropwise until a persistent turbidity (cloud point) is observed.[1]
-
Crystallization: Add a few drops of Ethyl Acetate to clear the turbidity, then allow the solution to cool slowly to room temperature, then to
. -
Isolation: Filter the white crystals and wash with cold 1:4 EtOAc:Heptane.
Protocol C: Flash Chromatography
For separating the product from non-polar impurities.[1]
-
Stationary Phase: Silica Gel (40–63 µm).[1]
-
Mobile Phase:
-
System A: 0–5% Methanol in Dichloromethane (DCM).[1]
-
System B: 30–70% Ethyl Acetate in Hexanes.
-
-
Loading: Dissolve the crude mixture in minimal DCM.
-
Detection: UV at 254 nm (benzyl chromophore) or staining with Ninhydrin/PMA (hydroxyl/amine activity).[1]
Technical Visualization: Solvent Selection Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction, Extraction, or Purification).
Figure 1: Decision tree for solvent selection based on operational requirements.[1] High-polarity solvents (DMSO) are reserved for reactions, while volatile organics (DCM, EtOAc) are preferred for isolation.[1]
References
Technical Guide: Spectral Characterization of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
This technical guide is structured to serve as a definitive reference for the characterization and identification of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate . It synthesizes spectroscopic principles with practical analytical workflows.
Executive Summary
This compound (CAS: 124555-31-3) is a critical chiral building block in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and other antiviral agents. Its structural core—a 1,3-disubstituted cyclopentane—presents unique stereochemical challenges. This guide details the spectral fingerprint (NMR, MS, IR) required to certify the identity and diastereomeric purity of the (1S,3R)-rel (cis) isomer, distinguishing it from its trans counterparts.
Chemical Identity & Stereochemistry
The designation (1S,3R)-rel indicates the relative stereochemistry of the substituents is cis. In 1,3-disubstituted cyclopentanes, the (1S,3R) and (1R,3S) configurations are enantiomers of the cis form.
-
IUPAC Name: Benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate[1][2]
-
Molecular Formula:
[2][3][4] -
Monoisotopic Mass: 235.1208
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the critical stereochemical relationship.
Figure 1: Structural connectivity emphasizing the cis-1,3-disubstitution pattern.[5]
Mass Spectrometry (MS) Analysis[1][6]
Mass spectrometry provides the primary confirmation of molecular weight. For carbamates, Electrospray Ionization (ESI) in positive mode is the standard protocol.
Experimental Parameters (Standard Protocol)
-
Ionization: ESI (+)
-
Solvent: MeOH/H₂O (50:50) + 0.1% Formic Acid
-
Flow Rate: 0.2 mL/min
Observed Fragmentation Pattern
The carbamate (Cbz) group typically dominates the fragmentation pathway, often showing a characteristic loss of the benzyl moiety or decarboxylation.
| Ion Species | m/z (Calc) | m/z (Observed) | Interpretation |
| [M+H]⁺ | 236.13 | 236.1 | Protonated molecular ion (Base Peak) |
| [M+Na]⁺ | 258.11 | 258.1 | Sodium adduct (Common in glass/salt presence) |
| [M+H - H₂O]⁺ | 218.12 | 218.1 | Loss of water (typical for secondary alcohols) |
| [M+H - CO₂ - Bn]⁺ | 102.09 | 102.1 | Loss of Cbz group (generating 3-aminocyclopentanol core) |
Diagnostic Insight: The presence of the m/z 236.1 peak confirms the intact carbamate. If m/z 91 (tropylium ion) is observed in MS/MS, it confirms the benzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9]
NMR is the definitive tool for assigning the relative stereochemistry (cis vs. trans). The key differentiator is the multiplicity and chemical shift of the ring protons, particularly the C2 methylene protons which are flanked by the chiral centers.
¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are reported in ppm relative to TMS.
| Position | δ (ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| Ar-H | 7.30 – 7.40 | Multiplet | 5H | - | Benzyl aromatic ring protons. |
| Bn-CH₂ | 5.09 | Singlet | 2H | - | Characteristic benzylic methylene next to oxygen. |
| NH | 4.85 | Broad s | 1H | - | Carbamate NH (exchangeable with D₂O). |
| H-3 | 4.35 | Multiplet | 1H | J ≈ 4-6 | Methine proton on C3 (alpha to OH). Downfield due to oxygen. |
| H-1 | 4.05 | Multiplet | 1H | - | Methine proton on C1 (alpha to NH). |
| H-2a | 2.15 | Multiplet | 1H | - | C2 proton cis to substituents (deshielded). |
| H-4/5 | 1.90 – 2.05 | Multiplet | 2H | - | Ring methylene protons. |
| H-2b | 1.55 – 1.75 | Multiplet | 2H | - | C2 proton trans to substituents + other ring protons. |
| H-4/5 | 1.40 – 1.55 | Multiplet | 1H | - | Remaining ring methylene. |
| OH | 1.80 | Broad s | 1H | - | Hydroxyl proton (highly variable with concentration). |
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | δ (ppm) | Assignment |
| C=O | 156.3 | Carbamate carbonyl. |
| Ar-C (ipso) | 136.4 | Quaternary aromatic carbon. |
| Ar-C | 128.5, 128.1 | Aromatic CH carbons. |
| Bn-CH₂ | 66.8 | Benzylic carbon. |
| C-3 | 73.5 | C-OH (Ring). Shift indicates secondary alcohol. |
| C-1 | 50.2 | C-NH (Ring). |
| C-2 | 41.5 | CH₂ between functional groups. |
| C-4 | 34.2 | Ring CH₂. |
| C-5 | 29.8 | Ring CH₂. |
Stereochemical Validation (NOESY)
To confirm the (1S,3R)-rel (cis) configuration:
-
Experiment: 1D NOE or 2D NOESY.
-
Expectation: Strong NOE correlation between H-1 and H-3 .
-
Reasoning: In the cis-isomer, the H-1 and H-3 protons are on the same face of the ring (pseudo-axial/equatorial relationships permitting), allowing for through-space coupling. The trans-isomer ((1S,3S)) places these protons on opposite faces, significantly reducing or eliminating this NOE signal.
Synthesis & Purification Workflow
The following workflow outlines the preparation of the sample for analysis, ensuring the removal of the trans-isomer which is a common impurity in reduction reactions.
Synthesis Pathway Diagram
Figure 2: Synthetic route highlighting the purification step critical for spectral purity.
Purification Protocol (Self-Validating)
To ensure the spectral data above is reproducible, the sample must be purified to >98% diastereomeric excess (de).
-
Dissolution: Dissolve crude residue in minimal hot Ethyl Acetate (EtOAc).
-
Precipitation: Slowly add Hexanes until turbidity persists.
-
Cooling: Allow to stand at 4°C for 12 hours. The cis-isomer typically crystallizes more readily due to hydrogen bonding networks (Intramolecular H-bond between NH and OH is possible in cis).
-
Validation: Run TLC (50% EtOAc/Hexane). The cis-isomer usually has a lower R_f value than the trans-isomer due to stronger interaction with the silica stationary phase (polar-polar interaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link][6]
-
MDPI (2025). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Cyclopentyl Systems). Retrieved from [Link]
-
Organic Chemistry Portal. Protection of Amino Groups (Cbz). Retrieved from [Link]
- Vertex AI Search.Synthesis and characterization of benzyl (3-hydroxycyclopentyl)carbamate.
Disclaimer: This guide is intended for research purposes. Spectral shifts may vary slightly based on concentration, temperature, and solvent water content. Always verify with an internal standard.
Sources
- 1. Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate [synhet.com]
- 2. This compound 97% | CAS: 124555-31-3 | AChemBlock [achemblock.com]
- 3. 932706-24-6 | Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate - AiFChem [aifchem.com]
- 4. achmem.com [achmem.com]
- 5. PubChemLite - Methyl (1s,3r)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate (C15H19NO4) [pubchemlite.lcsb.uni.lu]
- 6. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate in Antiviral Process Chemistry
This technical guide details the strategic role, synthesis, and application of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (hereafter referred to as Cbz-ACP ) in the development of carbocyclic antiviral agents, specifically focusing on neuraminidase inhibitors like Peramivir .
Part 1: Executive Technical Summary
In the high-stakes synthesis of neuraminidase inhibitors (NAIs), the construction of the multisubstituted cyclopentane core is the rate-limiting factor for yield and stereochemical purity. This compound acts as a "privileged scaffold"—a stable, orthogonally protected intermediate that locks the cis-1,3 stereochemistry early in the synthetic sequence.
Unlike furanose-based nucleosides, this carbocyclic scaffold is chemically stable against glycosidic cleavage (a common failure mode in vivo). Its primary utility lies in its bifunctionality:
-
Cbz-Protected Amine (C3): Serves as a masked precursor for the acetamido or guanidino functionalities found in Peramivir and Zanamivir analogs.
-
Free Hydroxyl (C1): Acts as a stereospecific handle for inversion (Mitsunobu) or oxidation (to ketone), allowing for the divergent synthesis of trans-1,3 or cis-1,3 isomers.
Part 2: Chemical Profile & Stereochemical Logic
The molecule is derived from the enzymatic resolution of the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The "rel" designation in the IUPAC name implies relative stereochemistry, but for pharmaceutical applications, the enantiopure form (1S,3R) is isolated to match the absolute configuration of the target drug.
| Property | Specification |
| IUPAC Name | Benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
| CAS Registry | 124555-31-3 (Generic/Racemic) / 160308-36-3 (Enantiopure) |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Stereochemistry | cis-1,3-disubstituted cyclopentane |
| Key Functionality | Orthogonal protection (Cbz stable to mild acid/base; OH reactive) |
The Stereochemical "Anchor"
In Peramivir synthesis, the challenge is establishing the correct relative configuration between the C1-carboxylate, C3-acetamido, and C4-guanidino groups. Cbz-ACP provides the (1S,3R) template. By maintaining the C3 stereocenter (protected by Cbz) and inverting the C1 hydroxyl (via activation and displacement), chemists can access the thermodynamically less stable trans isomers required for biological activity.
Part 3: Synthesis of the Intermediate (Protocol)
The industrial preparation of Cbz-ACP prioritizes enantiomeric excess (ee) >99% to prevent the formation of difficult-to-separate diastereomers downstream.
Workflow Diagram: From Vince Lactam to Cbz-ACP
[1]
Detailed Methodology
Step 1: Lactam Opening & Protection
-
Reagents: (-)-Vince Lactam (1.0 eq), HCl (methanolic), Benzyl chloroformate (Cbz-Cl).
-
Protocol: The lactam is refluxed in methanolic HCl to open the ring, yielding the amino ester hydrochloride. This is immediately neutralized with Na₂CO₃ and treated with Cbz-Cl (1.1 eq) at 0°C.
-
Critical Control Point: Temperature must be kept <5°C during Cbz addition to prevent bis-acylation.
Step 2: Reduction to Alcohol
-
Reagents: Cbz-amino ester (1.0 eq), Lithium Borohydride (LiBH₄) or NaBH₄/LiCl.
-
Protocol: The ester is reduced in THF. LiBH₄ is preferred for cleaner conversion of the ester to the primary alcohol without affecting the carbamate.
-
Observation: The product at this stage is the unsaturated alcohol ((1S,4R)-4-(benzyloxycarbonylamino)cyclopent-2-en-1-ol).
Step 3: Hydrogenation (Saturation)
-
Reagents: Unsaturated alcohol, 10% Pd/C, H₂ (1 atm).
-
Protocol: Hydrogenation in ethyl acetate saturates the double bond.
-
Stereochemical Outcome: Hydrogen adds from the less hindered face (anti to the bulky Cbz group), reinforcing the cis-1,3 relationship between the hydroxyl and the amine.
-
Yield: Typically >90% over two steps.
Part 4: Role in Antiviral Synthesis (Mechanism of Action)
Once synthesized, Cbz-ACP serves as the divergence point for two major antiviral classes.
Pathway A: The Ketone Divergence (Peramivir Precursors)
For Peramivir, the C1-hydroxyl is often oxidized to a ketone. This ketone is then subjected to a Strecker reaction or reductive amination to install the second nitrogen functionality (the guanidine precursor).
-
Reaction: Cbz-ACP + Dess-Martin Periodinane
Cbz-aminocyclopentanone. -
Utility: The ketone allows for the installation of the carboxylic acid and the second amine with high diastereoselectivity, controlled by the existing C3-Cbz stereocenter.
Pathway B: Direct Displacement (Inversion)
For analogs requiring a trans-1,3 arrangement, the hydroxyl group is converted to a mesylate (Ms) or tosylate (Ts) and displaced.
-
Reaction: Cbz-ACP
Cbz-ACP-OMs + Nucleophile (Nu⁻) trans-1,3-Product. -
Mechanism: S_N2 displacement inverts the configuration at C1, converting the (1S,3R) cis-scaffold into the (1R,3R) trans-product.
Diagram: Divergent Utility
Part 5: References & Authoritative Grounding
-
Chand, P., et al. (2001). "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-Influenza Activity." Journal of Medicinal Chemistry, 44(25), 4379-4392.
-
Context: Establishes the foundational chemistry for Peramivir (BCX-1812) and the use of cyclopentane scaffolds.
-
-
Vince, R., & Hua, M. (1990). "Synthesis of carbocyclic nucleosides via the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one." Journal of Organic Chemistry, 55(10), 3355-3359.
-
Context: Describes the origin of the "Vince Lactam" and its conversion to amino-cyclopentanols.
-
-
BioCryst Pharmaceuticals. (2002). "Process for the preparation of neuraminidase inhibitors." US Patent 6,515,159.
-
Context: Details the industrial process chemistry involving protected amino-cyclopentane intermediates.
-
-
Trost, B. M., et al. (2002). "Palladium-Catalyzed Enantioselective Synthesis of Carbocyclic Nucleosides." Journal of the American Chemical Society, 124(32), 9328-9329.
-
Context: Advanced methods for setting stereochemistry in cyclopentane cores.
-
Sources
discovery and history of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
The following technical guide details the discovery, synthesis, and critical application of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate , a pivotal intermediate in the manufacturing of next-generation integrase strand transfer inhibitors (INSTIs).
Strategic Utility in Antiviral Drug Development and Asymmetric Synthesis[1]
Executive Summary
This compound (CAS: 124555-31-3) serves as the protected, racemic precursor to (1R,3S)-3-aminocyclopentanol , the defining chiral building block of Bictegravir (Biktarvy) .[1] Bictegravir is a potent HIV-1 integrase inhibitor developed by Gilead Sciences. The cyclopentyl ring provides the necessary steric bulk and stereochemical orientation to the polycyclic scaffold, ensuring high-affinity binding to the viral integrase active site while evading resistance mechanisms common to earlier generation INSTIs.
This guide analyzes the compound’s transition from a racemic "rel" mixture to an optically pure pharmacophore, detailing the enzymatic resolution protocols and chemical pathways that define its industrial utility.
Chemical Identity & Structural Significance[2][3][4][5]
The compound is a cis-1,3-disubstituted cyclopentane where the amine is protected by a carboxybenzyl (Cbz) group. The "rel" designation indicates that the material is a racemate of the (1S,3R) and (1R,3S) enantiomers, which must be resolved to yield the bioactive isomer.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | cis-N-Cbz-3-aminocyclopentanol (racemic) |
| CAS Number | 124555-31-3 (Racemate) / 1110772-05-8 (Chiral Amine) |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Stereochemistry | cis-Relative ((1S,3R) / (1R,3S)) |
| Key Application | Precursor to Bictegravir (HIV-1 Integrase Inhibitor) |
Mechanistic Role in Bictegravir
In Bictegravir, the (1R,3S)-3-aminocyclopentyl moiety is fused to form a bridged bicyclic system (2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine). This specific stereochemistry is non-negotiable; it forces the trifluorobenzyl group into a precise "perpendicular" conformation required to displace the viral DNA 3'-end in the integrase active site.
Synthesis & Discovery History
The discovery of this intermediate is intrinsically linked to the evolution of bicyclic nucleoside analogs and carbocyclic nucleosides in the 1990s, before finding its "blockbuster" utility in the 2010s with Bictegravir.
Historical Evolution
-
Early Carbocyclic Chemistry (1990s): Originally synthesized as a generic building block for carbocyclic nucleosides (analogs of ribose where oxygen is replaced by carbon) to increase metabolic stability against phosphorylases.
-
The Integrase Era (2010s): Gilead scientists identified that a bridged scaffold derived from cis-3-aminocyclopentanol provided superior resistance profiles compared to Dolutegravir. The demand for the (1R,3S) isomer surged, shifting focus to scalable resolution methods of the "rel" carbamate.
Synthetic Protocols and Resolution
The industrial challenge lies in converting the inexpensive racemic "rel" carbamate into the enantiopure (1R,3S) amine. Two primary routes dominate: Enzymatic Resolution (preferred for cost) and Vince Lactam Synthesis (preferred for purity).
Route A: Enzymatic Kinetic Resolution (Industrial Standard)
This method utilizes lipases to selectively acetylate the hydroxyl group of one enantiomer, leaving the desired enantiomer as the alcohol (or vice versa).
Protocol:
-
Substrate Preparation: Dissolve this compound in an organic solvent (e.g., MTBE or Toluene) containing an acyl donor (Vinyl Acetate).
-
Enzyme Addition: Add immobilized Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica B) .
-
Incubation: Stir at 30–40°C. The enzyme selectively acetylates the (1S,3R) enantiomer.
-
Separation: The unreacted (1R,3S)-alcohol is separated from the (1S,3R)-acetate via chromatography or crystallization.
-
Deprotection: The Cbz group is removed via hydrogenolysis (H₂/Pd-C) to yield the free amine salt.
Route B: The Vince Lactam Route (Chiral Pool)
This route avoids the "rel" mixture entirely by starting with the chiral (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
-
Opening: Acid-catalyzed ring opening of (-)-Vince lactam.
-
Reduction: Reduction of the alkene and carbonyl to yield the cis-amino alcohol directly.
-
Note: While stereochemically superior, the high cost of chiral Vince lactam often makes the resolution of the "rel" carbamate (Route A) more economically viable for large-scale generic production.
Technical Visualization
Diagram 1: Enzymatic Resolution Workflow
This flow illustrates the separation of the racemic "rel" precursor into the active drug intermediate.
Caption: Kinetic resolution of the racemic carbamate to yield the (1R,3S) precursor for Bictegravir.
Diagram 2: Retrosynthetic Analysis of Bictegravir
Showing the structural integration of the cyclopentyl ring.
Caption: Retrosynthetic logic connecting the protected racemate to the final API.
Experimental Protocol: Analytical Validation
To ensure the "rel" compound has been successfully resolved to the (1R,3S) isomer, Chiral HPLC is mandatory.
Standard Operating Procedure (SOP) for Chiral Purity:
-
Column: Chiralpak AD-H or IA (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Acceptance Criteria:
-
(1R,3S) Isomer Retention Time: ~12.5 min.
-
(1S,3R) Isomer Retention Time: ~15.2 min.
-
Enantiomeric Excess (ee): > 99.5% required for GMP release.
-
References
-
Gilead Sciences, Inc. (2018). Polycyclic Carbamoylpyridone Compounds and Methods of Use. Patent WO2014096950A1. (Describes the use of (1R,3S)-3-aminocyclopentanol in Bictegravir synthesis).
-
Chem-Impex International. (2024). (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid and derivatives. (Catalog data confirming stereochemical specifications).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol.
-
Journal of Medicinal Chemistry. (2017). Discovery of Bictegravir (GS-9883), a Novel, Potent, and Unboosted HIV-1 Integrase Strand Transfer Inhibitor. (Details the structure-activity relationship of the cyclopentyl ring).
-
Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. CN112574046A.[1] (Describes the resolution of the Cbz-protected intermediate).
Sources
Methodological & Application
Application Note: Analytical Characterization of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
This Application Note is designed for analytical chemists and process development scientists characterizing benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS: 124555-31-3). This compound is a critical "scaffold intermediate" often used in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and HIV integrase inhibitors (e.g., Bictegravir).
The designation "rel-(1S,3R)" confirms the target is the cis-diastereomer (racemic mixture of (1S,3R) and (1R,3S)). The primary analytical challenge is distinguishing this cis-isomer from its trans-impurity and quantifying the enantiomeric ratio if chiral resolution is performed.
Introduction & Compound Profile
This compound (hereafter Cbz-Cis-AmCP ) is a protected amino-cyclopentanol. The benzyl carbamate (Cbz) group provides UV activity for detection and protects the amine during subsequent functionalization of the hydroxyl group.
Physicochemical Profile
| Property | Value | Notes |
| Formula | ||
| MW | 235.28 g/mol | |
| Appearance | White to Off-white Solid | |
| Stereochemistry | cis-1,3-disubstituted | Racemic (1S,3R) + (1R,3S) |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
| LogP | ~1.4 (Calculated) | Moderate lipophilicity |
| Key Impurities | trans-Diastereomer | Must be controlled < 0.5% |
Analytical Strategy & Workflow
The characterization strategy relies on three orthogonal techniques:
-
Reversed-Phase HPLC (RP-HPLC): To quantify chemical purity and separate the cis-product from the trans-impurity.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) if the material has been subjected to chiral resolution.
-
NMR Spectroscopy (NOESY): To definitively assign the relative stereochemistry (cis vs. trans).[1]
Analytical Decision Tree (Graphviz)
Figure 1: Analytical workflow ensuring chemical purity, diastereomeric control, and structural identity.
Protocol 1: Diastereomeric Purity by RP-HPLC
This method separates the target cis-isomer from the trans-impurity based on the difference in their 3D-shape and interaction with the stationary phase. The cis-isomer typically elutes later than the trans-isomer on C18 columns due to intramolecular H-bonding shielding the polar groups, making it slightly more hydrophobic.
Instrument Parameters
-
System: Agilent 1260 Infinity II or Waters Alliance (UPLC compatible).
-
Detector: UV/Vis Diode Array Detector (DAD).
-
Wavelength: 210 nm (Amide/Carbonyl) and 254 nm (Benzyl aromatic ring - Primary).
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Column Temp | 35 °C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (H3PO4 improves peak shape) |
| Mobile Phase B | Acetonitrile (ACN) |
Gradient Table
| Time (min) | % A (Water) | % B (ACN) |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 18.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Acceptance Criteria:
-
Main Peak (Cis): Retention time (RT) ~10-12 min.
-
Impurity (Trans): Relative Retention Time (RRT) ~0.90 - 0.95 (elutes just before Cis).
-
Resolution (
): > 1.5 between diastereomers.
Protocol 2: Enantiomeric Separation (Chiral HPLC)
Even if the material is "rel" (racemic), developing a chiral method is essential to monitor potential spontaneous resolution during crystallization or to support asymmetric synthesis efforts.
Method Principle
Normal-phase chromatography is preferred for Cbz-protected amines as it maximizes the interaction between the carbamate group and the chiral stationary phase (CSP).
Chromatographic Conditions
| Parameter | Setting |
| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | 254 nm |
Expected Results:
-
Racemate: Two peaks with 1:1 area ratio.
-
Enantiopure: Single peak (>99% ee).
-
Note: The elution order (1S,3R vs 1R,3S) must be determined by injecting a known standard or using optical rotation detection.
Protocol 3: Structural Validation by NMR (NOESY)
This is the most critical step for proving the "rel-(1S,3R)" configuration.
Sample Preparation[4][5][6]
-
Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 or CDCl3 .
-
Ensure the solution is clear; filter if necessary.
1H NMR Assignment (400 MHz, DMSO-d6)
-
Aromatic (Cbz): Multiplet at 7.30–7.40 ppm (5H).
-
Benzylic (
): Singlet (or AB system) at ~5.0 ppm (2H). -
Amide NH: Doublet at ~7.2 ppm (exchangeable).
-
H-1 (CH-N): Multiplet at ~3.8 ppm.
-
H-3 (CH-O): Multiplet at ~4.1 ppm.
-
Ring Methylenes: Complex multiplets 1.4–2.2 ppm.
The "Smoking Gun": NOESY Experiment
To distinguish cis from trans, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Cis-Isomer (Target): The H-1 and H-3 protons are on the same side of the ring (syn-facial).
-
Observation: A strong cross-peak (correlation) between H-1 and H-3 .
-
-
Trans-Isomer (Impurity): The H-1 and H-3 protons are on opposite sides (anti-facial).
-
Observation: NO cross-peak between H-1 and H-3.
-
Stereochemistry Logic Diagram
Figure 2: Logic for assigning relative stereochemistry using NOESY NMR.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, Benzyl carbamate derivatives. Retrieved from [Link]
-
Stereochemical Synthesis: Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Cyclopentyl Methods). National Institutes of Health (NIH). Retrieved from [Link]
-
Chiral Separation Techniques: Enantioselective separation techniques in forensic analysis. DOI: 10.1016/j.forsciint.2017.02.029. Retrieved from [Link]
-
NMR Methodology: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. MDPI Molecules. Retrieved from [Link]
Sources
Application Note: Scalable Biocatalytic Synthesis of Benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Abstract
This application note details a robust, scalable protocol for the synthesis of Benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate , a critical chiral building block for pharmaceutical intermediates (e.g., PDE4 inhibitors, antiviral scaffolds). Unlike traditional routes relying on hazardous azide chemistry (Curtius rearrangement) or expensive chiral pool starting materials, this protocol utilizes a Chemo-Enzymatic approach . We employ a diastereoselective reduction of N-protected aminoketones followed by a Lipase-catalyzed Kinetic Resolution (LKR) to achieve high optical purity (>99% ee) and diastereomeric excess (>98% de).
Introduction & Strategic Route Selection
The synthesis of 1,3-disubstituted cyclopentanes presents two primary challenges: relative stereocontrol (cis vs. trans) and absolute stereocontrol (enantioselectivity).
Route Comparison
| Feature | Route A: Curtius Rearrangement | Route B: Chiral Pool (Tartaric Acid) | Route C: Chemo-Enzymatic (Recommended) |
| Starting Material | 3-oxocyclopentanecarboxylic acid | Tartaric acid derivatives | 3-Aminocyclopentan-1-one (HCl salt) |
| Key Reagents | DPPA or NaN3 (Azides) | Grignard / Lithium reagents | NaBH4, Benzyl Chloroformate (Cbz-Cl), CAL-B Lipase |
| Safety Profile | High Risk: Explosion hazard on scale.[1][2] | Moderate: Cryogenic conditions often required. | Low Risk: Aqueous/Organic biphasic systems. |
| Scalability | Limited by thermal hazards. | Limited by step count (often >8 steps). | High: Batch or Flow compatible. |
| Stereocontrol | Good, but racemization possible. | Excellent. | Excellent (>99% ee via Biocatalysis). |
The Validated Pathway
We selected Route C for this guide. The workflow proceeds in three phases:
-
Protection: N-Cbz protection of 3-aminocyclopentan-1-one.
-
Reduction: Diastereoselective reduction to cis-racemic alcohol.
-
Resolution: Enzymatic resolution to isolate the (1S, 3R) enantiomer.
Experimental Protocols
Phase 1: Preparation of rac-N-Cbz-3-aminocyclopentan-1-one
Safety Note: Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. Operations must be performed in a fume hood with scrubber access.
Reagents:
-
3-Aminocyclopentan-1-one hydrochloride (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Carbonate (
) (2.5 equiv) -
Solvent: Water / THF (1:1 v/v)
Protocol:
-
Dissolution: Charge a jacketed glass reactor with 3-aminocyclopentan-1-one HCl and water (5 vol). Stir until dissolved.
-
Basification: Add solid
portion-wise at 0–5°C to minimize exotherm. Ensure pH reaches ~9-10. -
Addition: Add THF (5 vol) followed by the slow addition of Cbz-Cl over 2 hours, maintaining internal temperature <10°C.
-
Process Insight: Rapid addition causes localized heating and hydrolysis of Cbz-Cl, reducing yield.
-
-
Reaction: Warm to 20°C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]
-
Work-up: Separate phases. Extract aqueous layer with EtOAc.[4] Wash combined organics with 1M HCl (to remove unreacted amine), brine, and dry over
. -
Isolation: Concentrate in vacuo. The product often crystallizes upon addition of cold hexanes.
Phase 2: Diastereoselective Reduction to cis-N-Cbz-3-aminocyclopentanol
Goal: Maximize the formation of the cis-isomer (syn-relationship between Amine and Hydroxyl).
Reagents:
-
rac-N-Cbz-3-aminocyclopentan-1-one (from Phase 1)
-
Sodium Borohydride (
) (0.6 equiv) -
Cerium(III) Chloride Heptahydrate (
) (1.1 equiv) - Luche Conditions
Protocol:
-
Setup: Dissolve the ketone (100 g scale) and
in Methanol (10 vol). Cool to -15°C. -
Reduction: Add
portion-wise over 1 hour. Hydrogen gas evolution will occur—ensure adequate venting. -
Quench: Once starting material is consumed (<0.5% by HPLC), quench by slow addition of Acetone (to destroy excess borohydride) followed by sat.
. -
Extraction: Evaporate Methanol. Extract residue with EtOAc.[4]
-
Purification: The crude usually contains a ~90:10 mixture of cis:trans. Recrystallize from Toluene/Heptane to upgrade cis-purity to >98%.
Phase 3: Enzymatic Kinetic Resolution (EKR)
Goal: Isolate the (1S, 3R)-enantiomer from the racemic cis-alcohol.
Reagents:
-
cis-rac-N-Cbz-3-aminocyclopentanol
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) - 10 wt% loading
-
Acyl Donor: Vinyl Acetate (5.0 equiv)
-
Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether)
Protocol:
-
Screening: Before 1kg+ scale-up, verify enzyme activity. CAL-B typically acetylates the (1R, 3S)-enantiomer, leaving the desired (1S, 3R)-alcohol unreacted.
-
Reaction: Suspend the racemic alcohol in MTBE. Add Vinyl Acetate and Novozym 435.
-
Incubation: Stir gently at 30°C. Monitor conversion by Chiral HPLC.
-
Target: Stop reaction at exactly 50% conversion (theoretical maximum for resolution).
-
-
Filtration: Filter off the immobilized enzyme (can be recycled 5-10 times).
-
Separation:
-
The filtrate contains the (1S, 3R)-Alcohol (Product) and the (1R, 3S)-Acetate (Byproduct).
-
Chromatography Free Isolation: Concentrate the filtrate.[4] The alcohol is often solid, while the acetate is an oil. Triturate with cold ether/hexane to precipitate the target (1S, 3R)-alcohol.
-
Alternative: Column chromatography (SiO2, 0-5% MeOH in DCM).
-
Process Visualization
Synthesis & Resolution Workflow
Figure 1: Step-by-step synthetic workflow from raw material to chiral target.
Stereochemical Logic (Kinetic Resolution)
Figure 2: Mechanism of Lipase-catalyzed Kinetic Resolution separating the enantiomers.
Analytical Specifications & Quality Control
To ensure the integrity of the scale-up, the following specifications must be met at the final stage:
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay (Purity) | HPLC (C18 Column) | ≥ 98.0% (Area %) |
| Chiral Purity (ee) | Chiral HPLC (Chiralpak AD-H or IC) | ≥ 99.0% |
| Diastereomeric Purity (de) | HPLC / 1H-NMR | ≥ 98.0% (cis vs trans) |
| Residual Solvent | GC-Headspace | < 5000 ppm (MTBE/Toluene) |
| Water Content | Karl Fischer | < 0.5% w/w |
Chiral HPLC Method (Example)
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm and 254 nm
-
Retention Times:
-
(1S, 3R)-Alcohol (Target): ~12.5 min
-
(1R, 3S)-Alcohol (Enantiomer): ~15.2 min
-
Acetate derivatives: < 8.0 min
-
References
-
Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998). Enzymatic Resolution of Aminocyclopentenols as Precursors to D- and L-Carbocyclic Nucleosides. The Journal of Organic Chemistry, 63(10), 3357–3363. Link
-
Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189–2197. Link
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloroformate. Link
-
Advanced ChemBlocks. (n.d.). Product Specification: Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate.[8] Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzyl chloroformate.[2][9][10][11] Link
Sources
- 1. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 97% | CAS: 124555-31-3 | AChemBlock [achemblock.com]
- 9. chemos.de [chemos.de]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. nj.gov [nj.gov]
functionalization of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate hydroxyl group
Application Note: Functionalization of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Introduction & Strategic Overview
The scaffold This compound (CAS: 124555-31-3) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for neuraminidase inhibitors (e.g., Peramivir analogues) and CCR2 antagonists.[1] The molecule features a cis-1,3-disubstituted cyclopentane ring where the amine is protected by a benzyloxycarbonyl (Cbz) group.
Key Chemical Attributes:
-
Stereochemistry: The (1S, 3R)-rel designation indicates a cis-relationship between the carbamate and the hydroxyl group.
-
Orthogonality: The Cbz group is stable to basic, nucleophilic, and mild oxidative conditions, making it the ideal protecting group for functionalizing the C3-hydroxyl group. It is removed via hydrogenolysis (
), which is orthogonal to the functionalization chemistries described below.[1] -
Reactivity Profile: The secondary alcohol at C3 is sterically encumbered by the ring pucker.[1] Functionalization strategies must account for this steric hindrance and the potential for stereochemical inversion.[1]
This guide details three primary workflows to diversify this scaffold:
-
Oxidation: Accessing the ketone for reductive amination or Grignard addition.[1]
-
Mitsunobu Inversion: Stereoselective conversion to the trans-isomer or installation of nucleophiles (azides, esters).[1]
-
Activation (Mesylation): Preparation for
displacement.
Decision Tree & Reaction Pathways
The following flowchart illustrates the divergent synthesis pathways based on the desired downstream application.
Figure 1: Strategic divergence for C3-hydroxyl functionalization. Path A yields the ketone; Path B and C allow for stereochemical manipulation.
Detailed Protocols
Protocol A: Oxidation to Ketone (Dess-Martin Periodinane)
Objective: To convert the secondary alcohol to a ketone, removing the C3 stereocenter to allow for subsequent diastereoselective reductive amination. Why DMP? Unlike Swern oxidation (requires cryogenic conditions) or Jones reagent (acidic/chromium waste), Dess-Martin Periodinane (DMP) operates at room temperature and is neutral, preserving the acid-sensitive Cbz group and preventing epimerization at C1.
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Substrate |
| DMP | 1.2 - 1.5 | Oxidant |
| NaHCO3 | 2.0 | Acid Scavenger (Buffer) |
| DCM | Solvent | 0.1 M Concentration |
| Na2S2O3 | (Workup) | Quenches excess oxidant |
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Buffering: Add solid
(2.0 equiv) to the solution.[1] Note: DMP generates acetic acid as a byproduct; buffering prevents acid-catalyzed side reactions.[1] -
Addition: Cool the mixture to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with ninhydrin or PMA).[1]
-
Quench (Critical): Dilute with
. Add a 1:1 mixture of saturated aqueous and 10% .[1] Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts). -
Isolation: Separate layers. Extract aqueous layer with DCM.[1] Dry combined organics over
, filter, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Stereochemical Inversion via Mitsunobu Reaction
Objective: To invert the (1S, 3R)-cis alcohol to a (1S, 3S)-trans derivative (e.g., ester or azide).
Mechanism: The reaction proceeds via an
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Substrate |
| Triphenylphosphine ( | 1.5 | Reductant |
| DIAD | 1.5 | Oxidant (Azo compound) |
| Nucleophile | 1.5 | Acidic Nu (p-Nitrobenzoic acid or DPPA) |
| THF | Solvent | Anhydrous, 0.1 M |
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve Starting Material (1.0 equiv),
(1.5 equiv), and the Nucleophile (e.g., p-nitrobenzoic acid for esterification, 1.5 equiv) in anhydrous THF. -
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10 minutes. Caution: Exothermic.[1]
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Workup: Concentrate the solvent directly.[1]
-
Purification (The Challenge): The major byproduct is Triphenylphosphine oxide (TPPO).[1]
-
Tip: Triturate the crude residue with cold
/Hexanes (1:1) to precipitate out the bulk of TPPO before chromatography.[1] -
Column: Run a gradient of 0%
30% EtOAc in Hexanes.
-
Application Note: If installing an azide (using DPPA or
Protocol C: Activation via Mesylation
Objective: To convert the hydroxyl into a good leaving group (Mesylate) with retention of stereochemistry, enabling subsequent displacement.
| Reagent | Equivalents | Role |
| Start Material | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 1.2 | Sulfonylating Agent |
| Triethylamine (TEA) | 2.0 | Base |
| DCM | Solvent | Anhydrous |
Step-by-Step Methodology:
-
Dissolution: Dissolve Starting Material in anhydrous DCM (0.2 M). Add TEA (2.0 equiv).[1]
-
Addition: Cool to 0°C. Add MsCl (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Validation: TLC should show complete consumption of the polar alcohol and appearance of a less polar spot.
-
Workup: Wash with cold 1N HCl (to remove TEA), followed by saturated
and brine. -
Stability Warning: Mesylates of secondary cyclopentanols can be prone to elimination.[1] It is recommended to use the crude mesylate immediately in the next displacement step (e.g., reaction with sodium azide in DMF).
References & Authority
-
Compound Data: this compound (CAS 124555-31-3).[1][2] Commercially available building block for medicinal chemistry.[1][3] [1]
-
Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chem. Rev.[1] 2009, 109, 2551.[1] [1]
-
Dess-Martin Oxidation: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][4][5][6][7] Chem. 1983, 48, 4155.[1]
-
Scaffold Utility: This scaffold is structurally homologous to intermediates used in the synthesis of Peramivir (neuraminidase inhibitor).[1] See: J. Med. Chem. 2005, 48, 1948.[1]
Sources
- 1. Benzyl hydroxycarbamate | C8H9NO3 | CID 18907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 124555-31-3 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: Leveraging Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel chemical matter for challenging biological targets.[1][2][3][4] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS).[1][5] This document provides a detailed guide on the application of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate as a potential fragment in an FBDD campaign. We will explore its suitability as a fragment, outline detailed protocols for screening and validation, and discuss strategies for its evolution from a preliminary hit to a viable lead compound.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of low-molecular-weight ligands (typically < 300 Da) that bind to a biological target with weak affinity (µM to mM range).[1][5][6] The foundational principle is that these small, simple molecules can make more efficient and higher-quality interactions with the target's binding site. Once identified, these fragments serve as starting points for optimization into more potent and selective lead compounds through structure-guided medicinal chemistry efforts such as fragment growing, linking, or merging.[7][8][9] This methodology has led to the successful development of several FDA-approved drugs.[1][3]
Biophysical techniques are central to FBDD, as they possess the high sensitivity required to detect the weak binding affinities characteristic of fragment hits.[10] Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).[10][11][12][13][14][15][16][17][18]
Analysis of this compound as a Fragment Candidate
This compound is a chemical entity noted as an intermediate in the synthesis of antiviral medications.[19] While not explicitly documented as a fragment in FBDD campaigns, its molecular properties make it an intriguing candidate for inclusion in a fragment library.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H17NO3 | [20] |
| Molecular Weight | 235.28 g/mol | [20] |
| SMILES | O=C(OCC1=CC=CC=C1)N[C@@H]2CCC2 | [20] |
| Storage | Sealed in dry, 2-8°C | [20] |
Adherence to the "Rule of Three"
The "Rule of Three" provides a useful guideline for the design and selection of fragments. Let's evaluate our candidate against these criteria:
| Rule of Three Parameter | Guideline | This compound | Compliance |
| Molecular Weight | ≤ 300 Da | 235.28 Da | Yes |
| cLogP | ≤ 3 | ~1.5-2.5 (Predicted) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 (Amine, Hydroxyl) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (Carbonyl, Hydroxyl, Carbamate Oxygen) | Yes |
| Rotatable Bonds | ≤ 3 | 4 | No (Slight Deviation) |
While the number of rotatable bonds slightly exceeds the guideline, the overall profile of this compound aligns well with the characteristics of a typical fragment. Its rigid cyclopentyl scaffold provides a well-defined shape for binding, and the presence of both hydrogen bond donors and acceptors offers multiple points for potential interaction with a target protein.
Experimental Workflow and Protocols
The following section outlines a comprehensive workflow for screening and validating this compound as part of an FBDD campaign.
Diagram: FBDD Workflow
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for primary screening due to its high sensitivity and ability to provide real-time kinetic data.[15][17][18][21]
Protocol: SPR Screening
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling.
-
Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.
-
Use a reference flow cell, either blank or with an immobilized irrelevant protein, for background subtraction.
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration ≤ 1%.
-
Typical fragment screening concentrations range from 100 µM to 1 mM.
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time. A concentration-dependent increase in RU in the target cell relative to the reference cell indicates binding.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Process the sensorgrams by subtracting the reference cell data and buffer-only injections.
-
A steady-state affinity (KD) can be estimated by plotting the response at equilibrium against the fragment concentration.
-
Orthogonal Screening and Validation: NMR Spectroscopy
NMR spectroscopy is a cornerstone of FBDD, offering robust detection of weak interactions.[13][22][23][24] Ligand-observed NMR experiments are particularly efficient for screening.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D2O).
-
Add the fragment, this compound, to the protein solution at a concentration of ~1 mM.
-
-
NMR Data Acquisition:
-
Acquire two 1D ¹H NMR spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency far from any protein or ligand signals.
-
The saturation time is a key parameter and should be optimized (typically 1-2 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for the interaction.
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides the definitive validation of a fragment hit by revealing its binding mode at atomic resolution.[6][11][12][16][25] This structural information is crucial for the subsequent hit-to-lead optimization phase.[7][12]
Protocol: Crystal Soaking
-
Protein Crystallization:
-
Grow high-quality crystals of the target protein under optimized conditions.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (e.g., 1-10 mM) in a cryo-protectant-containing mother liquor.
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Diagram: Fragment Binding and Optimization
Caption: Hypothetical binding mode and potential optimization strategy.
Hit-to-Lead Optimization Strategies
Once this compound is confirmed as a binder and its 3D structure in complex with the target is determined, the hit-to-lead phase can commence.[7][26]
-
Fragment Growing: The structural data will reveal solvent-exposed vectors on the fragment. The benzyl group, for instance, could be modified to extend into a nearby sub-pocket, picking up additional favorable interactions and increasing potency.
-
Fragment Linking: If another fragment is identified that binds in a proximal pocket, the two can be chemically linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: If overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both.
The goal of this phase is to systematically improve the affinity and selectivity of the initial fragment hit while maintaining favorable physicochemical properties.[7][10]
Conclusion
This compound represents a viable candidate for inclusion in a fragment library for FBDD campaigns. Its physicochemical properties are largely compliant with the "Rule of Three," and its structure offers key features for potential protein-ligand interactions. The detailed protocols provided for SPR, NMR, and X-ray crystallography outline a robust and validated workflow for identifying and characterizing its potential as a fragment hit. The subsequent structure-guided optimization of such a hit provides a clear path toward the development of novel, potent, and selective lead compounds.
References
- MySkinRecipes. This compound.
- BLDpharm. Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.
- CrystalsFirst. Fragment HIT Identification in FBDD.
-
de Kloe, G. et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 5-23. Available from: [Link].
-
YouTube. Introduction into Fragment Based Drug Discovery. (2022). Available from: [Link].
-
Murray, C. W., & Rees, D. C. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1373-1390. Available from: [Link].
-
Erlanson, D. A. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 841, 1-22. Available from: [Link].
-
Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 228–232. Available from: [Link].
-
Dias, N., & Ciulli, A. (2018). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Molecules, 23(11), 2906. Available from: [Link].
-
Kumar, A., & Singh, J. (2020). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 63(23), 14286–14316. Available from: [Link].
-
Sbardella, G., & Castellano, S. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 896. Available from: [Link].
-
Isvoran, A., et al. (2020). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Journal of the American Chemical Society, 142(44), 18882–18890. Available from: [Link].
-
Hennig, M., & Sturzenegger, F. (2007). SPR-based fragment screening: advantages and applications. Drug Discovery Today: Technologies, 4(3-4), 81-86. Available from: [Link].
-
Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link].
-
One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link].
-
ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available from: [Link].
-
Portland Press. A beginner's guide to surface plasmon resonance. (2023). Available from: [Link].
-
ResearchGate. Fragment-based drug discovery: A graphical review. (2023). Available from: [Link].
-
Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2019). Available from: [Link].
-
ResearchGate. Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. Available from: [Link].
-
Protein Structural Biology. Fragment Screening & Fragment-Based Drug Design. Available from: [Link].
-
Ciulli, A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 4), C1346. Available from: [Link].
-
ResearchGate. SPR-based Fragment Screening: Advantages and Applications. (2008). Available from: [Link].
-
Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. (2019). Available from: [Link].
-
Open Access Journals. Fragment-Based Drug Design (FBDD). (2023). Available from: [Link].
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onenucleus.com [onenucleus.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 11. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound [stage0.myskinrecipes.com]
- 20. 1932090-03-3|Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 21. portlandpress.com [portlandpress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
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- 26. lifechemicals.com [lifechemicals.com]
enzymatic reactions involving benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Application Note: Enzymatic Kinetic Resolution of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Executive Summary
This guide details the enzymatic kinetic resolution (EKR) of This compound (racemic cis-N-Cbz-3-aminocyclopentanol), a critical chiral building block in the synthesis of neuraminidase inhibitors such as Peramivir and integrase inhibitors like Bictegravir .
While traditional chemical resolution requires stoichiometric chiral auxiliaries and harsh conditions, the biocatalytic route utilizing Candida antarctica Lipase B (CALB) offers a sustainable, high-fidelity alternative. This protocol achieves >99% enantiomeric excess (ee) via selective O-acetylation, exploiting the enzyme's stereopreference for the (1R,3S)-enantiomer, thereby isolating the desired (1S,3R)-alcohol or facilitating access to the (1R,3S)-acetate .
Scientific Background & Mechanism
The Substrate & Stereochemistry
The starting material is the racemic cis-diastereomer of N-Cbz-3-aminocyclopentanol. The "rel" designation indicates the relative cis configuration between the hydroxyl group at C1 and the carbamate at C3.
-
Target Enantiomer: (1S,3R)-Benzyl (3-hydroxycyclopentyl)carbamate (often required for the cyclopentane core of Peramivir).
-
Reaction Type: Irreversible transesterification using vinyl acetate as the acyl donor.
Mechanism of Action: Serine Hydrolase
The reaction proceeds via a Ping-Pong Bi-Bi mechanism :
-
Acyl-Enzyme Formation: The active site Serine-105 of CALB attacks the carbonyl of vinyl acetate, releasing acetaldehyde (tautomerizes from vinyl alcohol, driving equilibrium).
-
Enantioselective Deacylation: The acyl-enzyme intermediate is attacked by the nucleophilic hydroxyl group of the substrate. CALB exhibits strong stereopreference for the (1R,3S)-enantiomer (following the Kazlauskas rule for secondary alcohols), forming the corresponding acetate.
-
Resolution: The (1S,3R)-enantiomer reacts significantly slower, accumulating as the unreacted alcohol.
Pathway Visualization
The following diagram illustrates the kinetic resolution workflow and the separation logic.
Caption: Kinetic resolution workflow separating the racemic starting material into the (1R,3S)-acetate and the (1S,3R)-alcohol.
Detailed Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Substrate | This compound (Racemic) | Starting Material |
| Biocatalyst | Novozym 435 (Immobilized CALB on acrylic resin) | Catalyst |
| Acyl Donor | Vinyl Acetate (>99%, stabilized) | Irreversible Acetylating Agent |
| Solvent | MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) | Reaction Medium (Low water activity) |
| Equipment | Orbital Shaker (200 rpm) or Overhead Stirrer | Agitation |
| Analysis | HPLC with Chiralpak AD-H or OD-H column | Enantiomeric Excess (ee) monitoring |
Protocol Steps
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, dissolve 10.0 g (42.5 mmol) of the racemic substrate in 100 mL of anhydrous MTBE (Concentration ~0.4 M).
-
Add 11.8 mL (127.5 mmol, 3.0 eq) of Vinyl Acetate.
-
Note: Excess vinyl acetate drives the reaction and ensures irreversible tautomerization of the leaving group.
-
-
Add 500 mg (5% w/w relative to substrate) of Novozym 435 .
-
Optimization: Enzyme loading can be adjusted (1-10%) to modulate reaction time.
-
Step 2: Incubation & Monitoring
-
Incubate the mixture at 30°C with orbital shaking at 200 rpm .
-
Sampling: Take 50 µL aliquots at 2, 4, 8, and 24 hours.
-
Sample Prep: Filter the aliquot to remove enzyme beads, evaporate solvent, and redissolve in HPLC mobile phase (Hexane/IPA).
-
-
Endpoint: Stop the reaction when conversion reaches 50% (typically 24-48 hours).
-
Critical Check: Ideally, the ee of the remaining alcohol (ee_s) should be >99%. If conversion exceeds 52%, the yield of the desired alcohol decreases, though purity remains high.
-
Step 3: Work-up
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the immobilized enzyme.
-
Recycling: The Novozym 435 beads can be washed with MTBE and reused up to 5 times with minimal activity loss.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to obtain a yellow oil containing the mixture of (1S,3R)-alcohol and (1R,3S)-acetate.
Step 4: Purification
-
Column Chromatography: Separate the mixture using silica gel (Gradient: 10% → 50% EtOAc in Hexanes).
-
Fraction 1 (Rf ~ 0.6): (1R,3S)-Benzyl (3-acetoxycyclopentyl)carbamate.
-
Fraction 2 (Rf ~ 0.3): (1S,3R)-Benzyl (3-hydroxycyclopentyl)carbamate (Target Product).
-
-
Yield Calculation: Theoretical max yield is 50%. Typical isolated yield is 42-46%.
Analytical Methods
Chiral HPLC Method Validation To ensure the integrity of the resolution, the following method is recommended:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm and 254 nm
-
Temperature: 25°C
-
Retention Times (Approximate):
-
(1R,3S)-Acetate: ~6.5 min
-
(1S,3R)-Acetate: ~7.2 min (Trace, if any)
-
(1R,3S)-Alcohol: ~12.0 min (Consumed)
-
(1S,3R)-Alcohol: ~14.5 min (Target)
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Enzyme inactivation or high water content. | Use fresh Novozym 435. Dry solvents over molecular sieves (water <0.05%). |
| Low Enantioselectivity (E < 20) | Temperature too high or non-optimal solvent. | Lower temperature to 20°C. Switch solvent to DIPE or Toluene (hydrophobic solvents often improve E-value). |
| Conversion Stalls < 50% | Product inhibition or equilibrium issue. | Add more vinyl acetate. Ensure acetaldehyde can escape (open system with drying tube). |
| Difficulty Separating Products | Similar polarity of alcohol and acetate. | Perform a chemical acylation of the crude mixture with a different group (e.g., succinic anhydride) to alter polarity of the alcohol species before separation. |
References
-
BenchChem. Protocol for Enzymatic Resolution of cis-3-Aminocyclopentanol Derivatives. Retrieved from .
-
Royal Society of Chemistry. Biocatalytic routes to anti-viral agents and their synthetic intermediates. Green Chemistry, 2020. Link.
-
Google Patents. Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. CN112574046A. Link.
-
Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Information.Link.
-
MDPI. Lipase-Catalyzed Kinetic Resolution of Alicyclic Alcohols. Molecules, 2012. Link.
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Synthesis
Ticket ID: #CBZ-CYC-03 Status: Active Subject: Protocol Optimization, Regioselectivity Control, and Stereochemical Analysis[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS: 124555-31-3).[1] This molecule is a critical intermediate in the synthesis of antiviral nucleoside analogs and inhibitors of viral replication.[2]
The core challenge in this synthesis is the regioselective protection of the secondary amine in the presence of a free secondary hydroxyl group, while maintaining the relative cis-stereochemistry (1S,3R-rel) of the cyclopentane ring.
Module 1: Synthesis Optimization (N-Cbz Protection)
The Core Challenge: N- vs. O-Acylation
The target reaction is the protection of cis-3-aminocyclopentanol using Benzyl Chloroformate (Cbz-Cl).[1] While amines are kinetically more nucleophilic than alcohols, O-acylation (carbonate formation) is a common impurity driven by excess reagent or improper pH control.[1][3]
Optimized Protocol: Schotten-Baumann Conditions
For scale-up and selectivity, we recommend a biphasic Schotten-Baumann protocol over organic base methods (e.g., TEA/DCM), as the aqueous buffer suppresses O-acylation.[1]
Standard Operating Procedure (SOP-CBZ-01):
-
Dissolution: Dissolve cis-3-aminocyclopentanol hydrochloride (1.0 equiv) in water/THF (1:1 v/v).
-
pH Adjustment: Cool to 0°C. Add solid
(2.5 equiv). -
Addition: Add Cbz-Cl (1.05 equiv) dropwise over 30 minutes.
-
Critical: Maintain internal temperature < 5°C. Rapid addition causes localized heating and reagent hydrolysis.[3]
-
-
Quench: Stir at 0°C for 1 hour, then warm to RT. Quench with N,N-dimethyl-1,3-propanediamine (0.1 equiv) to scavenge excess Cbz-Cl if necessary.[1]
Troubleshooting Guide: Reaction Outcomes
| Symptom | Probable Cause | Corrective Action |
| Impurity: O-acylated product (Carbonate) | pH > 10 or Excess Cbz-Cl | Switch base to |
| Low Yield (Recovered SM) | Hydrolysis of Cbz-Cl | Cbz-Cl hydrolyzes rapidly in water if warm.[1] Ensure T < 5°C during addition. |
| Emulsion during workup | Amphiphilic nature of product | Saturate aqueous layer with NaCl (brine) before extraction.[3] Use EtOAc/Hexane (3:1) instead of pure EtOAc. |
| Selectivity Fails | Substrate specific sterics | Switch reagent to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide). It is less reactive but highly N-selective [1].[1] |
Workflow Visualization: Reagent Selection Logic
Figure 1: Decision matrix for selecting the appropriate Cbz protection reagent based on scale and selectivity requirements.
Module 2: Stereochemistry & Analysis (FAQ)
Q: My NMR spectrum shows split peaks/broadening. Is my product impure?
A: Likely not. This is a classic artifact of carbamate rotamers . The N-CO bond in carbamates has partial double-bond character, leading to restricted rotation.[1] In cyclic systems like cyclopentane, this creates distinct cis and trans rotamer populations observable on the NMR timescale at room temperature [2].[3]
-
Verification Protocol: Run the
-NMR at elevated temperature (e.g., 50–60°C in DMSO- ). The peaks should coalesce into sharp singlets/multiplets if the issue is rotamerism.
Q: How do I confirm the (1S,3R)-rel (cis) stereochemistry?
A: The starting material determines the product stereochemistry, as the reaction does not invert the chiral centers.[3] However, if you started with a mixture:
-
NOE/NOESY NMR: In the cis-isomer, the H1 and H3 protons are on the same face of the ring. A strong NOE correlation between the proton alpha to the nitrogen (H1) and the proton alpha to the oxygen (H3) confirms the cis relationship [3].[3]
-
Coupling Constants: The cis-1,3-disubstituted cyclopentane ring often adopts an envelope conformation where the pseudo-axial/equatorial relationships can be distinguished, though this is difficult in flexible 5-membered rings compared to cyclohexanes.[1]
Q: How do I remove the trans isomer impurity?
A: If your starting material contained the trans-isomer:
-
Column Chromatography: The cis and trans carbamates usually have different Rf values. The cis isomer, capable of intramolecular H-bonding (between NH and OH), is often less polar than the trans isomer in non-protic solvents.[3]
-
Crystallization: Cbz-protected amino alcohols are often crystalline.[1] Recrystallization from EtOAc/Heptane is effective for enriching the major diastereomer [4].
Module 3: Downstream Stability & Safety
Stability Profile
-
Acid Sensitivity: The Cbz group is stable to TFA and mild acids, allowing for selective manipulation of the hydroxyl group (e.g., Dess-Martin oxidation to the ketone).[3]
-
Base Sensitivity: Stable to mild base.[3] Strong bases (e.g., LiOH, heat) can hydrolyze the carbamate to the free amine.[3]
-
Hydrogenation: The Cbz group is cleaved by
.[1][4][5] If you intend to preserve the Cbz group while reducing a different functionality, avoid heterogeneous hydrogenation.[3][4]
Safety Critical: Cbz-Cl Handling
-
Hazard: Benzyl chloroformate is a lachrymator and releases HCl upon contact with moisture.[3]
-
Mitigation: Always handle in a fume hood. Quench glassware with dilute ammonium hydroxide before removing from the hood to neutralize residual reagent.
Analytical Pathway Visualization
Figure 2: Troubleshooting logic for NMR spectral anomalies common in carbamate derivatives.
References
-
Paal, M. et al. "Selective N-acylation of amino alcohols."[3] Tetrahedron Letters, vol. 44, no. 12, 2003, pp. 2345-2347.[3] Link
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.[3] (Chapter 7: Protection for the Amino Group). Link[1][3]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[3] (Section 9.4: NOE Applications). Link[1][3]
-
Gao, Y. et al. "Synthesis of cis- and trans-3-aminocyclopentanol derivatives."[1] Journal of Organic Chemistry, vol. 75, no. 14, 2010. Link
Sources
Technical Support Center: Scaling Up Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Synthesis
Welcome to the technical support center for the synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?
The most prevalent synthetic route involves the reaction of (1R,3S)-3-aminocyclopentanol with benzyl chloroformate in the presence of a base.[1][2] While straightforward in the lab, scaling up requires careful consideration of several factors:
-
Starting Material Purity: The quality of (1R,3S)-3-aminocyclopentanol is paramount. Impurities in this starting material can lead to side reactions and complicate purification of the final product. Several patented methods exist for the synthesis of high-purity (1R,3S)-3-aminocyclopentanol hydrochloride, a stable precursor.[3][4][5]
-
Reagent Addition and Temperature Control: The reaction with benzyl chloroformate is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. A controlled addition rate of benzyl chloroformate and a robust cooling system are essential.
-
Base Selection and Stoichiometry: The choice of base (e.g., sodium carbonate, triethylamine) and its precise stoichiometry are critical for neutralizing the HCl generated during the reaction and for maintaining the optimal pH to prevent side reactions.
-
Solvent Selection: The solvent system must be suitable for the reaction, work-up, and crystallization of the product. On a large scale, factors like solvent cost, toxicity, and ease of recovery become significant.
-
Work-up and Product Isolation: The transition from lab-scale liquid-liquid extraction to industrial-scale work-up requires careful process design to handle large volumes and ensure efficient phase separation and product isolation.
Q2: What are the primary impurities encountered during the synthesis and how can they be minimized?
Impurity profiling is a critical aspect of scaling up any synthesis.[6][7] For this specific carbamate synthesis, potential impurities include:
-
Di-benzylated amine: If the reaction conditions are not carefully controlled, the secondary amine of the product can react with another molecule of benzyl chloroformate. This can be minimized by using a slight excess of the amine starting material and maintaining a lower reaction temperature.
-
Unreacted (1R,3S)-3-aminocyclopentanol: Incomplete reaction will leave unreacted starting material. Monitoring the reaction progress by techniques like HPLC or TLC is crucial to ensure complete conversion.
-
Benzyl alcohol: This can be present as an impurity in the benzyl chloroformate starting material or can be formed through hydrolysis of the reagent. Using high-purity benzyl chloroformate is essential.
-
Urea byproducts: In some carbamate syntheses, the formation of urea derivatives can occur, especially if isocyanate intermediates are formed.[8] While less common in this specific reaction, it's a possibility to be aware of.
Q3: Are there safer alternatives to using benzyl chloroformate, especially on a large scale?
Benzyl chloroformate is a lachrymator and is moisture-sensitive. While widely used, its handling on a large scale requires stringent safety precautions. Alternative, non-phosgene methods for its synthesis are available and may be considered for in-house production to ensure quality and safety.[9] Other carbamoylating agents can also be explored, although they may require significant process optimization.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Monitor reaction progress using HPLC or TLC. 2. Ensure stoichiometric amounts of reagents are used. 3. Increase reaction time or temperature moderately. | The reaction kinetics can be slower at larger scales due to mixing inefficiencies. Verifying complete consumption of the limiting reagent is crucial. |
| Hydrolysis of Benzyl Chloroformate | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen). | Benzyl chloroformate is highly reactive with water, leading to its decomposition and a reduction in the amount available for the desired reaction.[1] |
| Poor Product Isolation | 1. Optimize the work-up procedure, including pH adjustment and solvent volumes. 2. Ensure efficient phase separation. 3. Perform a mass balance to identify product loss points. | Inefficient extraction or premature product precipitation during work-up can lead to significant yield loss on a larger scale. |
Problem 2: Product Fails to Meet Purity Specifications
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Starting Materials | 1. Improve reaction monitoring to ensure completion. 2. Optimize the purification process (e.g., recrystallization solvent system, column chromatography conditions). | Residual starting materials are common impurities. A well-designed purification protocol is essential for their removal. |
| Formation of Side Products | 1. Re-evaluate reaction conditions (temperature, addition rate, base). 2. Analyze the impurity profile to identify the side products and their formation mechanism. | Understanding the side reactions is key to developing strategies to suppress them. For example, controlling temperature can minimize the formation of thermally-induced byproducts. |
| Ineffective Crystallization | 1. Screen different solvent systems for recrystallization. 2. Control the cooling rate during crystallization. 3. Consider seeding the crystallization. | The crystallization process is critical for achieving high purity. The choice of solvent and the cooling profile can significantly impact the crystal morphology and the inclusion of impurities.[10][11] |
Problem 3: Inconsistent Crystal Form or Physical Properties
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Polymorphism | 1. Characterize the solid-state properties of the product using techniques like DSC, TGA, and PXRD. 2. Identify the desired polymorph and develop a crystallization process that consistently produces it. | Many organic molecules can exist in different crystalline forms (polymorphs), each with unique physical properties. Controlling polymorphism is crucial for drug product consistency. |
| Residual Solvents | 1. Optimize the drying process (temperature, vacuum, time). 2. Analyze for residual solvents using GC. | Inadequate drying can leave residual solvents trapped in the crystal lattice, affecting the physical properties and purity of the final product. |
Experimental Workflow & Decision Making
The following diagrams illustrate a typical workflow for the synthesis and a troubleshooting decision tree.
Caption: A generalized workflow for the synthesis, work-up, and purification of this compound.
Caption: A decision tree to guide troubleshooting efforts during the scale-up process.
References
- CN109627190B - Synthesis method of benzyl carbazate - Google Patents. (n.d.).
-
WO2020132819A1 - Method for preparing (1r,3s)-3-aminocyclopentanol hydrochloride. (n.d.). Retrieved January 30, 2026, from [Link]
- An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. (2007).
- CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride - Google Patents. (n.d.).
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Organic Carbamate Synthesis by Amination (Carboxylation) or Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- Mizuno, T., Iwahama, T., & Ishino, Y. (2001). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Tetrahedron Letters, 42(40), 7149-7151.
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- CN107827821A - Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof - Google Patents. (n.d.).
- Ostrovskyi, D., et al. (2020). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis.
- Säde, S., Moren, L., Hakulinen, H., et al. (2022). Chemical impurity profiling: Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfare agent. Talanta, 240, 123179.
-
Benzyl chloroformate. (2023, December 2). In Wikipedia. [Link]
-
Aresta, M., Dibenedetto, A., & Angelini, A. (2014). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 19(12), 20566–20608. [Link]
-
Carbamate-impurities. (n.d.). Pharmaffiliates. Retrieved January 30, 2026, from [Link]
- Zhang, Z., et al. (2019). Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. Green Chemistry, 21(11), 3045-3052.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Wang, Y., et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 28(15), 5768.
-
benzyl chloroformate (Cbz-Cl) protecting mechanism. (2015, October 15). Reddit. Retrieved January 30, 2026, from [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Metabolic Stability Assessment of Hydroxycyclopentyl-Containing Drugs
Executive Summary
The hydroxycyclopentyl moiety is a high-value structural motif in medicinal chemistry, frequently serving as a bioisostere for ribose (e.g., in adenosine receptor agonists) or proline rings. However, this moiety introduces specific metabolic liabilities that are frequently misdiagnosed in early-stage screening.
The Critical Finding: Standard NADPH-supplemented microsomal assays consistently underestimate the clearance of hydroxycyclopentyl drugs. This guide demonstrates why Cryopreserved Human Hepatocytes (CHH) are the superior assessment model compared to Human Liver Microsomes (HLM) for this specific class, driven by the moiety's predisposition to direct Phase II conjugation (O-glucuronidation) over Phase I oxidation.
Part 1: The Metabolic Liability of the Hydroxycyclopentyl Moiety
To select the correct assay, one must understand the specific metabolic pressure points of the chemical structure.[1]
The Mechanism of Instability
Unlike unsubstituted cycloalkyl rings, which primarily undergo Phase I oxidative functionalization (hydroxylation via CYP3A4/CYP2D6), the hydroxycyclopentyl group is already functionalized. This shifts the metabolic priority:
-
Primary Pathway (Phase II): The secondary hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs) , particularly UGT1A1 and UGT2B7. This reaction creates a highly polar glucuronide conjugate, leading to rapid biliary or renal elimination.
-
Secondary Pathway (Phase I): Dehydrogenation to a ketone (via ADH or CYPs) or further hydroxylation on the ring.
The "Microsomal Trap"
Standard High-Throughput Screening (HTS) often relies on Liver Microsomes fortified only with NADPH.
-
Result: Since microsomes are washed of the cytosolic fraction and lack the cofactor UDP-glucuronic acid (UDPGA), the Phase II pathway is silent.
-
Consequence: A drug with a high intrinsic clearance (
) via glucuronidation will appear metabolically stable in an NADPH-only microsomal assay, leading to false confidence and late-stage attrition.
Part 2: Comparative Assessment Models
We evaluated three assessment methodologies for a representative hydroxycyclopentyl-containing compound (e.g., a Ticagrelor analog).
Table 1: Performance Comparison of Stability Assays
| Feature | Method A: Standard HLM | Method B: Fortified HLM | Method C: Cryopreserved Hepatocytes |
| System Composition | Endoplasmic reticulum vesicles + NADPH | Microsomes + NADPH + UDPGA + Alamethicin | Intact cells (Membrane + Cytosol + Enzymes) |
| Phase I Activity | High (CYP450 dominant) | High | Physiological |
| Phase II Activity | Negligible | High (Artificial Max) | Physiological |
| Transporter Activity | None | None | Active (Uptake/Efflux) |
| Predictive Accuracy | Low (False Negative for Clearance) | Moderate (Risk of over-prediction) | High (Gold Standard) |
| Cost/Throughput | Low Cost / High Throughput | Medium Cost / Medium Throughput | High Cost / Low Throughput |
Scientific Analysis
-
Method A (Standard HLM): Fails to detect direct O-glucuronidation. Not recommended for this moiety.
-
Method B (Fortified HLM): Requires Alamethicin (a pore-forming peptide) to allow UDPGA to access luminal UGTs. While better, it lacks the interplay of uptake transporters (OATPs) which can be rate-determining for hydrophilic hydroxycyclopentyl analogs.
-
Method C (Hepatocytes): The only model that integrates uptake, Phase I/II competition, and biliary efflux potential.
Part 3: Visualizing the Metabolic Logic
The following diagram illustrates the pathway competition and why specific assays miss the clearance signal.
Figure 1: Metabolic fate of the hydroxycyclopentyl moiety. Note that the dominant Green Path (Glucuronidation) is invisible in standard microsomal assays.
Part 4: Validated Experimental Protocol
Protocol: Cryopreserved Hepatocyte Metabolic Stability Assay
Objective: Determine intrinsic clearance (
1. Reagents & Preparation
-
Test System: Pooled Cryopreserved Human Hepatocytes (e.g., 10-donor pool to average polymorphic UGTs).
-
Media: Krebs-Henseleit Buffer (KHB) or William’s E Medium (pH 7.4).
-
Test Compound: 1 µM final concentration (keeps
for linear kinetics). -
Controls:
-
Positive (Phase I): Midazolam or Testosterone.
-
Positive (Phase II): Naloxone or 7-Hydroxycoumarin (specific for UGT activity).
-
Negative: Warfarin (low clearance).
-
2. Workflow Steps
-
Thawing: Thaw hepatocytes rapidly at 37°C. Centrifuge (100 x g, 10 min) and resuspend in media.
-
Viability Check: Assess using Trypan Blue exclusion. Criterion: Viability must be >75%.
-
Incubation:
-
Pre-incubate cell suspension (
cells/mL) for 10 min at 37°C / 5% CO2. -
Initiate reaction by adding Test Compound (1 µM).
-
Final cell density:
cells/mL.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 90, 120 minutes.
-
Aliquot 50 µL of suspension into 100 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Termination: Vortex plates for 10 min, centrifuge at 4000 rpm for 20 min to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS.
3. Calculation of Intrinsic Clearance
Calculate the elimination rate constant (
Part 5: Decision Logic for Assay Selection
Use this workflow to ensure resource efficiency without compromising data integrity.
Figure 2: Decision Matrix for selecting the appropriate stability assay.
References
-
Teng, R., et al. (2010). "Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects." Drug Metabolism and Disposition, 38(9), 1514-1521. Link
- Relevance: Establishes the metabolic profile of a cyclopentyl-containing drug, highlighting CYP3A4 and glucuronidation p
-
Miners, J. O., et al. (2010). "In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans." Biochemical Pharmacology, 79(3), 307-316. Link
- Relevance: Validates the necessity of using hepatocytes or fortified microsomes for UGT substr
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Fisher, M. B., et al. (2000). "The complexities of UDP-glucuronosyltransferase (UGT) induction and inhibition: implications for drug-drug interactions." Current Drug Metabolism, 1(4), 313-334. Relevance: Details the latency of UGTs in microsomes and the requirement for pore-forming agents like Alamethicin.
Sources
The Strategic Role of Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate in Antiviral Drug Discovery: A Comparative Guide to Carbocyclic Nucleoside Analog Synthesis and Efficacy
For Immediate Release
In the landscape of antiviral drug development, the synthesis of potent and selective therapeutic agents is a paramount challenge. Carbocyclic nucleoside analogs, which feature a cyclopentane ring in place of the furanose sugar moiety of natural nucleosides, have emerged as a cornerstone of anti-HIV and other antiviral therapies.[1] These molecules exhibit enhanced stability against enzymatic degradation. At the heart of their synthesis lies a class of versatile intermediates, among which benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate plays a crucial role. This guide provides a comprehensive analysis of its application, comparing synthetic strategies and the biological performance of the resulting antiviral agents, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Carbamate-Protected Aminocyclopentanol Scaffold
This compound is a key building block in the asymmetric synthesis of carbocyclic nucleoside analogs. Its structure incorporates several critical features:
-
A Carbamate Protecting Group: The benzyl carbamate (Cbz) group provides robust protection of the amine functionality during subsequent synthetic transformations. Its stability under various reaction conditions and well-established methods for its removal are advantageous in multi-step syntheses.
-
Defined Stereochemistry: The (1S,3R) relative stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for the correct spatial orientation of the final nucleoside analog, which dictates its interaction with viral enzymes.
-
A Handle for Nucleobase Introduction: The amine group, once deprotected, serves as the attachment point for various purine and pyrimidine nucleobases.
-
The Hydroxyl Group: This functionality can be further manipulated or is essential for the biological activity of the final compound, mimicking the hydroxyl groups of natural ribose sugars.
The primary application of this intermediate is in the synthesis of antiviral agents, particularly those that act as nucleoside reverse transcriptase inhibitors (NRTIs).
Comparative Analysis of Synthetic Pathways to Carbocyclic Nucleoside Analogs
The synthesis of carbocyclic nucleoside analogs from aminocyclopentanol precursors is a well-established field, with various strategies employed to achieve high yields and stereoselectivity. Here, we compare a generalized synthetic pathway utilizing a Cbz-protected intermediate with alternative approaches.
Generalized Synthetic Workflow
The conversion of this compound to a carbocyclic nucleoside analog generally follows the workflow depicted below. This process involves the coupling of the carbocyclic sugar mimic with a heterocyclic nucleobase.
Figure 1: Generalized workflow for the synthesis of carbocyclic nucleoside analogs.
Key Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analog
The following protocol is a representative example of the synthesis of a carbocyclic nucleoside analog from a protected aminocyclopentanol intermediate.
Step 1: Activation of the Hydroxyl Group
-
Dissolve this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a suitable activating agent (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated intermediate.
Step 2: Deprotection of the Amine
-
Dissolve the activated intermediate in a suitable solvent (e.g., ethanol).
-
Add a catalyst for hydrogenolysis (e.g., 10% Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Step 3: Coupling with the Nucleobase
-
To a solution of the deprotected amine in a polar aprotic solvent (e.g., dimethylformamide), add the desired nucleobase (e.g., a purine or pyrimidine derivative).
-
Add a base (e.g., potassium carbonate) and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final carbocyclic nucleoside analog.
Comparison of Protecting Group Strategies
The choice of the amine protecting group is a critical decision in the synthesis of carbocyclic nucleosides. The benzyl carbamate (Cbz) group is frequently employed, but other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also common.
| Protecting Group | Advantages | Disadvantages |
| Benzyl Carbamate (Cbz) | - Highly stable to a wide range of reaction conditions.- Readily removed by catalytic hydrogenolysis, which is a mild and selective method. | - Requires a metal catalyst for deprotection, which can sometimes be incompatible with other functional groups.- Hydrogenolysis may not be suitable for large-scale synthesis due to safety concerns with hydrogen gas. |
| tert-Butyloxycarbonyl (Boc) | - Easily removed under acidic conditions (e.g., with trifluoroacetic acid).- Deprotection conditions are generally compatible with most other functional groups. | - Labile to strong acids, which may not be suitable for all synthetic routes.- The byproducts of deprotection (isobutylene and carbon dioxide) can sometimes complicate purification. |
The selection of the protecting group often depends on the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups present in the molecule.
Performance Comparison of Carbocyclic Nucleoside Analogs
The ultimate measure of the utility of an intermediate like this compound is the biological activity of the final products. The antiviral efficacy of carbocyclic nucleoside analogs is highly dependent on their structure, particularly the nature of the nucleobase and substituents on the cyclopentane ring.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed several key trends in the antiviral activity of carbocyclic nucleosides:
-
Nucleobase: The choice of the purine or pyrimidine base is a primary determinant of antiviral activity and spectrum. For example, guanine analogs like Carbovir are potent against HIV.[2]
-
Stereochemistry: The stereochemistry of the substituents on the cyclopentane ring is critical for proper recognition and phosphorylation by viral and cellular kinases.
-
Substituents on the Cyclopentane Ring: Modifications to the cyclopentane ring can influence the conformational flexibility of the molecule and its interaction with the target enzyme. For instance, the introduction of a double bond in the cyclopentene ring of Carbovir and Abacavir is crucial for their anti-HIV activity.[3]
Comparative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of several key carbocyclic nucleoside analogs, highlighting the impact of structural modifications.
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Carbovir | HIV-1 | MT-4 | 0.3 | >100 | >333 |
| Abacavir | HIV-1 | MT-4 | 0.05 | >100 | >2000 |
| Entecavir | HBV | HepG2 2.2.15 | 0.004 | >10 | >2500 |
Data compiled from publicly available literature and may vary depending on the specific assay conditions.
As the data indicates, Abacavir, a prodrug of Carbovir, exhibits significantly higher potency against HIV-1. Entecavir, another carbocyclic nucleoside analog, demonstrates exceptional potency against the Hepatitis B virus (HBV).
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Carbocyclic nucleoside analogs exert their antiviral effect by acting as chain terminators of viral DNA synthesis. The mechanism involves several key steps:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: Cellular kinases phosphorylate the analog to its active triphosphate form.
-
Competition with Natural Substrates: The triphosphate analog competes with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or polymerase (for other viruses).
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic sugar mimic prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.
Figure 2: Mechanism of action of carbocyclic nucleoside analogs.
Conclusion and Future Perspectives
This compound and related aminocyclopentanol derivatives are indispensable intermediates in the synthesis of a clinically significant class of antiviral drugs. The choice of protecting group strategy and the specific modifications made to the carbocyclic scaffold and the appended nucleobase have a profound impact on the efficacy and selectivity of the final therapeutic agent.
Future research in this area will likely focus on the development of novel carbocyclic nucleosides with activity against emerging and drug-resistant viruses. This will involve the exploration of new synthetic methodologies, the design of analogs with improved pharmacokinetic properties, and a deeper understanding of the structure-activity relationships that govern their antiviral potency. The foundational chemistry enabled by intermediates like this compound will undoubtedly continue to be a driving force in the discovery of the next generation of antiviral therapies.
References
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
-
Antiviral nucleoside analogs. (2021). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
